molecular formula C8H6ClN B128479 3-Chlorobenzyl cyanide CAS No. 1529-41-5

3-Chlorobenzyl cyanide

Cat. No. B128479
CAS RN: 1529-41-5
M. Wt: 151.59 g/mol
InChI Key: GTIKLPYCSAMPNG-UHFFFAOYSA-N
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Description

3-Chlorobenzyl cyanide (3-CBC) is an organic compound that is used in a variety of scientific research applications. It is a colorless liquid with a boiling point of 128°C and a melting point of -70°C. 3-CBC is a useful reagent in organic synthesis, and its unique properties make it an ideal starting material for a variety of chemical reactions.

Scientific Research Applications

Cyanation of Aromatic Halides

Research by Sakakibara et al. (1988) explores the cyanation of chlorobenzene, catalyzed by nickel(0) complexes, which is relevant to the study of 3-chlorobenzyl cyanide. They found that certain MCN–solvent systems allowed this reaction to occur efficiently at moderate temperatures, expanding the potential uses of similar cyanide compounds in organic synthesis (Sakakibara et al., 1988).

Cyanide in Biodegradation

Luque-Almagro, Moreno-Vivián, and Roldán (2016) discuss how cyanotrophic microorganisms, like Pseudomonas pseudoalcaligenes, can use cyanide and its derivatives as a nitrogen source. This research suggests a potential for biodegradation of industrial wastes containing cyanide compounds like this compound (Luque-Almagro, Moreno-Vivián, & Roldán, 2016).

Synthesis of Lamotrigine

Leitch et al. (2017) evaluated catalytic systems for the cyanation of 2,3-dichlorobenzoyl chloride, which is closely related to this compound. Their research provides insight into the synthesis process of Lamotrigine, an important pharmaceutical compound (Leitch et al., 2017).

Cyanide Detection

Thanayupong et al. (2017) developed a phenylacetylene derivative for detecting cyanide ions. This research highlights the potential for using similar cyanide compounds in the development of sensors for environmental monitoring (Thanayupong et al., 2017).

Mechanism of Action

Target of Action

3-Chlorobenzyl cyanide is a synthetic intermediate that is used in the design of EGFR Tyrosine Kinase Inhibitors . It can also be used to synthesize imidoyl thioureas as non-nucleoside reverse transcriptase inhibitors . These targets play crucial roles in cell signaling and viral replication, respectively.

Mode of Action

The compound interacts with its targets through the cyano group. The cyano group can be transferred to other molecules through nucleophilic or electrophilic systems . This allows this compound to participate in a variety of chemical reactions, contributing to its versatility as a synthetic intermediate .

Biochemical Pathways

This compound can be produced via the chlorination of benzyl cyanide with chlorine gas . This reaction is carried out in the presence of a catalyst, such as aluminum chloride or iron(III) chloride . The compound can undergo various chemical reactions, including hydrolysis, reduction, and nucleophilic substitution .

Pharmacokinetics

It is known that the compound is highly reactive , which could influence its absorption, distribution, metabolism, and excretion in the body

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific targets and the nature of the reactions it undergoes. For example, when used to design EGFR Tyrosine Kinase Inhibitors, the compound could potentially inhibit the activity of the enzyme, affecting cell signaling pathways .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain catalysts can facilitate its production . Additionally, the compound is stable under normal conditions but is incompatible with strong acids, strong bases, strong oxidizing agents, and strong reducing agents .

Safety and Hazards

3-Chlorobenzyl Cyanide is toxic if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye damage . It may cause respiratory irritation and may cause damage to organs through prolonged or repeated exposure if swallowed .

Future Directions

The 3-Chlorobenzyl Cyanide Market size is projected to reach approximately USD XX.X billion by 2031 .

Relevant Papers The paper “Non-toxic cyanide sources and cyanating agents” provides an overview of non-toxic cyanation agents and cyanide sources used in the synthesis of structurally diverse products containing the nitrile function .

properties

IUPAC Name

2-(3-chlorophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN/c9-8-3-1-2-7(6-8)4-5-10/h1-3,6H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTIKLPYCSAMPNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10165154
Record name Acetonitrile, (m-chlorophenyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1529-41-5
Record name 3-Chlorobenzeneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1529-41-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name m-Chlorophenylacetonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001529415
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetonitrile, (m-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10165154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chlorophenylacetonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.740
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name M-CHLOROPHENYLACETONITRILE
Source FDA Global Substance Registration System (GSRS)
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Synthesis routes and methods

Procedure details

The experimental procedure was followed by the method of Bruno P. Imbimbo et al [J. Med. Chem. 2005, 48, 5707-7520]. A solution of 3-chlorobenzylbromide (5 g, 24.3 mmol) and sodium cyanide (1.3 g, 26.8 mmol) in ethanol (50 ml) was heated to 80° C. for 2 hours. After resulting solution was cooled to room temperature and concentrated under reduced pressure. The residue was suspended in water and organic layer was extracted with ethyl acetate. The solution was evaporated and crude compound was purified by silica gel column chromatography (hexane/ethyl acetate=5/1) to yield 2-(3-chlorophenyl)acetonitrile (3.2 g, 87% yield) as colorless oil.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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